molecular formula C19H22N4O4 B4071837 N-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide

N-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide

Cat. No. B4071837
M. Wt: 370.4 g/mol
InChI Key: CUWVPDCPBIMKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as MN-64 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MN-64 is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. MN-64 has also been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite's heme detoxification pathway.
Biochemical and Physiological Effects:
MN-64 has been shown to exhibit cytotoxicity towards cancer cells and antimalarial activity towards Plasmodium falciparum. The compound has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cell lines. Furthermore, MN-64 has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite's heme detoxification pathway.

Advantages and Limitations for Lab Experiments

MN-64 has several advantages for lab experiments, including its potent anticancer and antimalarial activity. The compound is also relatively easy to synthesize and has a high purity. However, MN-64 has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For MN-64 research include investigating the compound's activity against other cancer cell lines, developing it as a potential antimalarial drug, and investigating its toxicity and pharmacokinetics in vivo.

Scientific Research Applications

MN-64 has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, MN-64 has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, MN-64 has been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-21-8-10-22(11-9-21)18-7-6-15(23(25)26)13-17(18)19(24)20-14-4-3-5-16(12-14)27-2/h3-7,12-13H,8-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWVPDCPBIMKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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